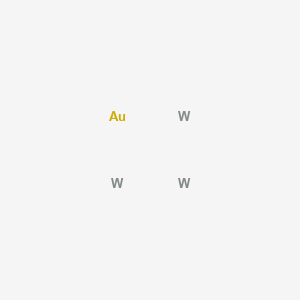
Gold;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-tungsten compounds are unique materials that combine the properties of gold and tungsten. Gold is known for its excellent conductivity, malleability, and resistance to corrosion, while tungsten is recognized for its high melting point, density, and hardness. The combination of these two elements results in a compound that exhibits a blend of these desirable properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold-tungsten compounds can be synthesized through various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), and co-precipitation techniques. In CVD, gold and tungsten precursors are vaporized and then reacted on a substrate to form a thin film of the compound. PVD involves the physical transfer of material from a source to a substrate, often using techniques like sputtering or evaporation. Co-precipitation involves the simultaneous precipitation of gold and tungsten from a solution, followed by calcination to form the desired compound.
Industrial Production Methods: Industrial production of gold-tungsten compounds typically involves large-scale CVD or PVD processes. These methods allow for the controlled deposition of gold-tungsten films on various substrates, which are then used in applications such as electronics, coatings, and catalysis. The choice of method depends on the specific requirements of the application, such as film thickness, purity, and uniformity.
Analyse Chemischer Reaktionen
Types of Reactions: Gold-tungsten compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of gold-tungsten compounds can lead to the formation of oxides, while reduction can revert these oxides back to the metallic state. Substitution reactions can occur when other elements or compounds replace gold or tungsten in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of gold-tungsten compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur at elevated temperatures in the presence of oxygen, while reduction reactions can be carried out using hydrogen gas. Substitution reactions may require specific catalysts or solvents to facilitate the exchange of elements.
Major Products Formed: The major products formed from the reactions of gold-tungsten compounds depend on the specific reaction conditions. For example, oxidation can produce gold and tungsten oxides, while reduction can yield pure gold and tungsten metals. Substitution reactions can result in the formation of new compounds with different properties and applications.
Wissenschaftliche Forschungsanwendungen
Gold-tungsten compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, gold-tungsten nanoparticles are explored for their potential in drug delivery and imaging due to their biocompatibility and unique optical properties. In medicine, these compounds are investigated for their use in cancer therapy, where they can be used to target and destroy cancer cells. In industry, gold-tungsten compounds are used in electronics, coatings, and as wear-resistant materials.
Wirkmechanismus
The mechanism of action of gold-tungsten compounds depends on their specific application. In catalysis, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, gold-tungsten nanoparticles can be functionalized with targeting molecules that bind to specific cells or tissues, allowing for precise delivery of therapeutic agents. In cancer therapy, the high atomic number of gold and tungsten allows for effective radiation therapy, where the compounds enhance the absorption of radiation and increase the destruction of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Gold-tungsten compounds can be compared with other similar compounds, such as gold-platinum and tungsten-carbide. Gold-platinum compounds share similar catalytic properties but differ in their electronic and mechanical properties. Tungsten-carbide is known for its extreme hardness and wear resistance, making it suitable for cutting tools and abrasives. gold-tungsten compounds offer a unique combination of conductivity, biocompatibility, and catalytic activity, making them versatile for a broader range of applications.
List of Similar Compounds:- Gold-platinum compounds
- Tungsten-carbide
- Gold-silver compounds
- Tungsten-nickel compounds
Eigenschaften
CAS-Nummer |
827303-06-0 |
|---|---|
Molekularformel |
AuW3 |
Molekulargewicht |
748.5 g/mol |
IUPAC-Name |
gold;tungsten |
InChI |
InChI=1S/Au.3W |
InChI-Schlüssel |
HBEXNTRWKQSSKA-UHFFFAOYSA-N |
Kanonische SMILES |
[W].[W].[W].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


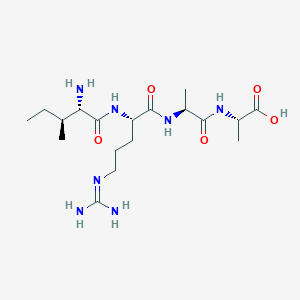

![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
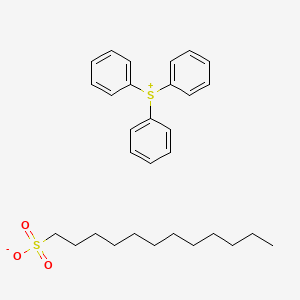
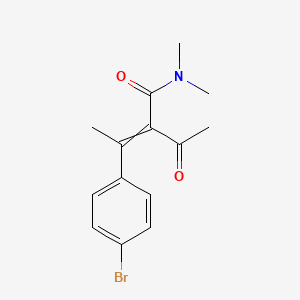
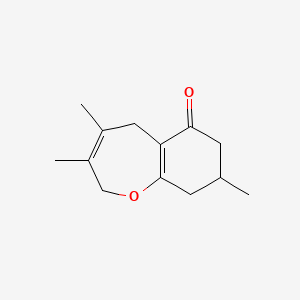
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
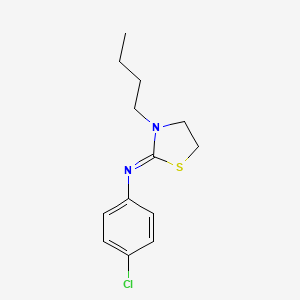
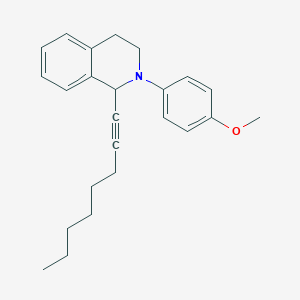

![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)

